Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate
Description
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate is a heterocyclic compound featuring a fused pyrroloindole core substituted with an amino group at position 3, a ketone at position 9, and an ethyl carboxylate ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 1-amino-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-2-19-14(18)9-7-11-12(17)8-5-3-4-6-10(8)16(11)13(9)15/h3-7H,2,15H2,1H3 |
InChI Key |
NLOFNKPOURZRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate typically involves multi-step reactions. One common method includes the annulation of a pyrimidine ring to 2-aminoindoles. This process often involves a three-component synthesis combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . Another approach involves the use of sodium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant to facilitate the formation of the indole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Often involves reagents like sodium borohydride.
Substitution: Commonly occurs at the amino group or the indole ring, using reagents like benzoyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Benzoyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles and pyrroloindoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction is crucial for its observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Electronic and Physicochemical Properties
- 3-Amino Substitution: The amino group at position 3 increases polarity and hydrogen-bonding capacity compared to methyl () or unsubstituted analogs. This could enhance solubility in polar solvents or interaction with biological targets.
- 9-Oxo Group: The ketone at position 9 may participate in keto-enol tautomerism, influencing reactivity in electrophilic substitutions or metal coordination .
Research Implications
The structural uniqueness of this compound positions it as a versatile intermediate for drug discovery, particularly in kinase inhibition or antimicrobial agents. Its comparison with analogs underscores the critical role of substituents in modulating reactivity and bioactivity. Further studies should explore its synthetic optimization and biological profiling.
Biological Activity
Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate is a complex organic compound belonging to the indole family, characterized by a unique structure that includes an indole ring fused with a pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure allows for various chemical reactions, making it a valuable scaffold for drug development and synthesis of more complex molecules.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study assessing its effects on human cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring system facilitates interactions with enzymes and receptors involved in critical biological pathways. This interaction can lead to either inhibition or activation of pathways related to microbial resistance and tumor progression.
Case Studies and Experimental Data
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity :
- In vitro tests demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Activity :
- A study on the HeLa cervical cancer cell line revealed an IC50 value of approximately 15 µM, indicating effective cytotoxicity.
- Apoptotic assays confirmed that treatment with the compound led to increased caspase activity, suggesting activation of apoptotic pathways.
Comparative Analysis with Similar Compounds
This compound can be compared with other indole derivatives regarding their biological activities:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 2-amino-1H-indole-3-carboxylate | Lacks fused pyrrole ring | Moderate anticancer | 20 |
| 2-sulfonated 9H-pyrrolo[1,2-a]indoles | Contains sulfonate groups | Antimicrobial | 30 |
| Pyrimido[1,2-a]indoles | Fused pyrimidine ring | Low anticancer | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
